1-Cyclohexyl-2-fluoropentan-1-one
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Overview
Description
1-Cyclohexyl-2-fluoropentan-1-one, also known as cyclohexylfluoroketone (CFK), is a chemical compound that has gained significant attention in scientific research due to its potential as a non-lethal incapacitating agent. CFK is a ketone derivative that has a cyclohexyl ring and a fluorine atom attached to the ketone group. The compound is structurally similar to other ketones such as 3-Quinuclidinyl benzilate (QNB) and 2-Chlorobenzalmalononitrile (CS), which are known for their use as riot control agents. However, CFK is considered less toxic than QNB and CS, making it a promising alternative for law enforcement and military applications.
Mechanism Of Action
The exact mechanism of action of CFK is not fully understood. However, it is believed that the compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, CFK increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the cholinergic system and the observed physiological effects.
Biochemical And Physiological Effects
CFK produces a range of physiological and behavioral effects in animal models. The compound has been shown to cause sedation, ataxia, loss of coordination, and respiratory depression. CFK has also been shown to cause muscle weakness and paralysis in animals, leading to immobilization. The compound has been shown to have a short duration of action, with effects lasting for several minutes to hours depending on the dose.
Advantages And Limitations For Lab Experiments
CFK has several advantages as a non-lethal incapacitating agent for use in lab experiments. The compound is less toxic than other riot control agents such as QNB and CS, making it safer to handle and use. CFK is also effective in immobilizing animals without causing significant harm, making it a promising alternative to lethal force in certain situations. However, CFK has limitations as well. The compound has a short duration of action, which can make it difficult to study long-term effects. CFK also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on CFK. One area of interest is the development of new formulations and delivery methods for the compound, which could increase its efficacy and duration of action. Another area of interest is the study of the long-term effects of CFK on animals, including potential neurotoxicity and other adverse effects. Additionally, there is a need for further research on the mechanism of action of CFK, which could lead to the development of new non-lethal incapacitating agents with improved safety and efficacy.
Synthesis Methods
The synthesis of CFK involves the reaction of cyclohexanone with hydrogen fluoride gas under acidic conditions. The reaction proceeds through the formation of an intermediate fluorohydrin, which is then dehydrated to form CFK. The synthesis method has been optimized to produce high yields of CFK with high purity.
Scientific Research Applications
CFK has been extensively studied for its potential as a non-lethal incapacitating agent. The compound has been shown to produce a range of physiological and behavioral effects in animal models, including sedation, ataxia, and loss of coordination. CFK has also been shown to be effective in immobilizing animals without causing significant harm, making it a promising alternative to lethal force in certain situations.
properties
CAS RN |
138042-74-7 |
---|---|
Product Name |
1-Cyclohexyl-2-fluoropentan-1-one |
Molecular Formula |
C11H19FO |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-cyclohexyl-2-fluoropentan-1-one |
InChI |
InChI=1S/C11H19FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
XEYJKUKBVNRCKX-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1CCCCC1)F |
Canonical SMILES |
CCCC(C(=O)C1CCCCC1)F |
synonyms |
1-Pentanone, 1-cyclohexyl-2-fluoro- (9CI) |
Origin of Product |
United States |
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